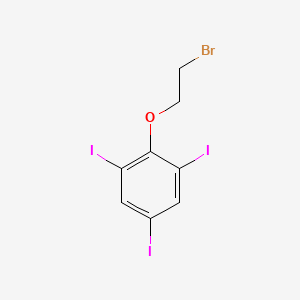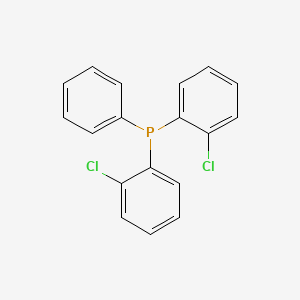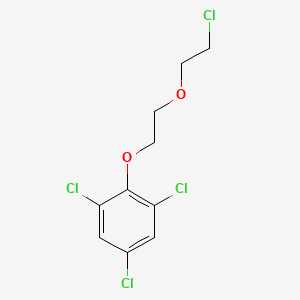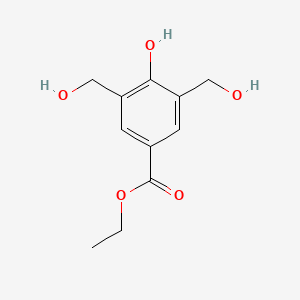
N'-(3-Bromobenzylidene)hexadecanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-Bromobenzylidene)hexadecanohydrazide is an organic compound with the molecular formula C23H37BrN2O It is a derivative of hydrazide, featuring a bromobenzylidene group attached to a hexadecanohydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)hexadecanohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and hexadecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-Bromobenzaldehyde+Hexadecanohydrazide→N’-(3-Bromobenzylidene)hexadecanohydrazide
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromobenzylidene)hexadecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
N’-(3-Bromobenzylidene)hexadecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the bromobenzylidene group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bromobenzylidene oxides, while reduction could produce bromobenzylidene alcohols or amines. Substitution reactions would result in compounds where the bromine atom is replaced by another functional group.
科学的研究の応用
N’-(3-Bromobenzylidene)hexadecanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials or chemical products, such as coatings or polymers.
作用機序
The mechanism of action of N’-(3-Bromobenzylidene)hexadecanohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromobenzylidene group can facilitate binding to specific sites, while the hydrazide moiety may participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
- N’-(2-Bromobenzylidene)hexadecanohydrazide
- N’-(4-Bromobenzylidene)hexadecanohydrazide
- N’-(3-Chlorobenzylidene)hexadecanohydrazide
Uniqueness
N’-(3-Bromobenzylidene)hexadecanohydrazide is unique due to the position of the bromine atom on the benzylidene group, which can influence its reactivity and interactions. Compared to its analogs with different substituents or substitution positions, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.
特性
CAS番号 |
767335-61-5 |
|---|---|
分子式 |
C23H37BrN2O |
分子量 |
437.5 g/mol |
IUPAC名 |
N-[(E)-(3-bromophenyl)methylideneamino]hexadecanamide |
InChI |
InChI=1S/C23H37BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23(27)26-25-20-21-16-15-17-22(24)19-21/h15-17,19-20H,2-14,18H2,1H3,(H,26,27)/b25-20+ |
InChIキー |
SXUOYSOGYVYYGA-LKUDQCMESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Br |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1'-cyclopentan]-4(1H)-one](/img/structure/B11999516.png)
![N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11999527.png)


![3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999543.png)
![6-(2-methylbutan-2-yl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11999548.png)

![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999561.png)


